4-(Chloromethyl)-6-methoxypyrimidin-2-amine
Overview
Description
4-(Chloromethyl)-6-methoxypyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a chloromethyl group at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methoxypyrimidin-2-amine typically involves the chloromethylation of a pyrimidine precursor. One common method is the reaction of 6-methoxypyrimidin-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-6-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the compound, potentially altering the functional groups.
Scientific Research Applications
4-(Chloromethyl)-6-methoxypyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving DNA and RNA interactions due to its structural similarity to nucleotides.
Material Science: It is explored for its potential in creating novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-methoxypyrimidin-2-amine depends on its specific application:
Comparison with Similar Compounds
4-(Chloromethyl)pyrimidine: Lacks the methoxy group, making it less versatile in certain reactions.
6-Methoxypyrimidin-2-amine: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
4-(Bromomethyl)-6-methoxypyrimidin-2-amine: Similar structure but with a bromomethyl group, which may have different reactivity and applications.
Uniqueness: 4-(Chloromethyl)-6-methoxypyrimidin-2-amine is unique due to the presence of both the chloromethyl and methoxy groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
4-(chloromethyl)-6-methoxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-11-5-2-4(3-7)9-6(8)10-5/h2H,3H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYEXXNKXTTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551862 | |
Record name | 4-(Chloromethyl)-6-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92311-37-0 | |
Record name | 4-(Chloromethyl)-6-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20551862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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